N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide
CAS No.:
Cat. No.: VC16316639
Molecular Formula: C24H18N2O2S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N2O2S |
|---|---|
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | N-[3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide |
| Standard InChI | InChI=1S/C24H18N2O2S/c1-17(27)18-12-14-21(15-13-18)26-22(19-8-4-2-5-9-19)16-29-24(26)25-23(28)20-10-6-3-7-11-20/h2-16H,1H3 |
| Standard InChI Key | YAXXSFBHJGTCCE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound classified as an amide derivative. It features a thiazole ring and multiple aromatic systems, making it a significant molecule in medicinal chemistry and material science due to its diverse biological activities and structural uniqueness. The compound is cataloged under the Chemical Abstracts Service (CAS) number 402946-23-0, with a molecular formula and a molecular weight of approximately 398.48 g/mol.
Synthesis Route
The synthesis of N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide involves the condensation of substituted phenyl compounds with thioamide precursors to form a thiazole intermediate. This intermediate is then reacted with benzamide derivatives under controlled conditions to yield the target compound.
Chemical Reactions
The compound can undergo various chemical reactions, including oxidation to form corresponding oxides or sulfoxides. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or nitric acid.
Medicinal Applications
N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide is of interest in medicinal chemistry due to its potential therapeutic effects. Thiazole derivatives, in general, exhibit diverse biological activities, including antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific biological targets such as enzymes or receptors, modulating biochemical pathways.
Material Science Applications
In addition to its medicinal applications, the compound's unique structural features make it a candidate for material science research. Thiazole-based compounds are known for their versatility in synthetic chemistry, contributing to their potential use in various industrial applications.
Research Findings and Data
| Property | Value | Description |
|---|---|---|
| Molecular Weight | 398.48 g/mol | Approximate molecular weight of the compound. |
| CAS Number | 402946-23-0 | Unique identifier for the compound. |
| Synthesis Route | Multi-step organic reactions | Involves formation of a thiazole intermediate and reaction with benzamide derivatives. |
| Potential Applications | Medicinal and Material Science | Exhibits potential therapeutic effects and industrial uses. |
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